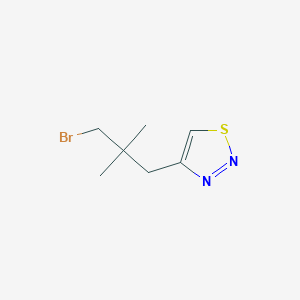

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole

Description

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a brominated heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 3-bromo-2,2-dimethylpropyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The bromine atom enhances reactivity for further functionalization, while the dimethylpropyl group contributes to lipophilicity, influencing bioavailability and target interaction .

Properties

Molecular Formula |

C7H11BrN2S |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

4-(3-bromo-2,2-dimethylpropyl)thiadiazole |

InChI |

InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3 |

InChI Key |

UJFBORHLVFKZFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CSN=N1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under specific conditions . The next step involves the cyclization of this intermediate with thiosemicarbazide in the presence of a suitable catalyst to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiadiazoles, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a chemical compound featuring a thiadiazole ring and a bromo-substituted alkyl chain. The thiadiazole part is a five-membered heterocyclic structure that has two nitrogen atoms and one sulfur atom, giving it different chemical reactivities and possible biological activities. The 3-bromo-2,2-dimethylpropyl group can affect how it interacts with biological targets because it makes it more lipophilic.

Potential Applications

- Pharmaceuticals Thiadiazole derivatives have shown diverse pharmacological effects. They exhibit anticancer, anti-inflammatory, anti-diabetic, antimicrobial, antifungal, antibacterial, antiviral, and anti-tuberculosis activities . Because of these properties, this compound could be explored further for therapeutic applications. Its biological activities make it a candidate for drug development targeting infections or cancer.

- Agrochemicals This compound can also be used in agricultural chemicals.

Biological Interactions

This compound can form hydrogen bonds and engage in π-π stacking interactions with target proteins. This suggests it may inhibit enzymatic activity or alter receptor functions. Research into these interactions could provide insights into optimizing its pharmacological profile.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| This compound | Bromo substituent enhances lipophilicity |

| 5-Chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amine | Chlorine substituent affects reactivity |

| N,N-Dimethylthiadiazole | Contains dimethyl groups enhancing solubility |

| Thiadiazolylureas | Exhibits urea functionality for increased biological activity |

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Chemical Comparisons

Isomeric Thiadiazole Derivatives

- 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole (CAS 1934675-58-7) :

This isomer differs in the position of sulfur and nitrogen atoms (1,2,5-thiadiazole vs. 1,2,3-thiadiazole). Despite identical molecular formulas (C₇H₁₁BrN₂S), isomerism leads to distinct dipole moments and reactivity. The 1,2,5-isomer exhibits lower thermal stability, as inferred from its lack of reported boiling point data .

Brominated Thiadiazoles with Aromatic Substitutents

- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol: This compound features a brominated benzylideneamino group attached to a 1,3,4-thiadiazole ring. The bromine here is part of an aromatic system, leading to strong C-Br stretching vibrations (785 cm⁻¹ in IR) and distinct hydrogen-bonding patterns in the crystal lattice .

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine :

The bromine and nitro groups on the phenyl ring create electron-withdrawing effects, planarizing the thiadiazole ring (dihedral angle: 40.5° vs. benzene ring). This planar structure facilitates π-π stacking and intermolecular hydrogen bonds (N–H⋯N), stabilizing its crystalline form .

Functional Group Reactivity

- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole :

The bromine at position 2 undergoes facile nucleophilic substitution with secondary amines, enabling modular derivatization . Similarly, the bromine in 4-(3-bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole can participate in cross-coupling reactions, though steric hindrance from the dimethylpropyl group may slow kinetics compared to aromatic bromides .

Necroptosis Inhibition

This compound derivatives show unique necroptosis inhibition profiles distinct from pyrrole-based inhibitors (e.g., (±)-1) and other thiadiazoles. For example, cellular assays reveal that its 4-cyclopropyl-substituted analogs inhibit necroptosis via a shared mechanism with pyrrole bioisosteres but differ from (±)-1 in stimulus-specific responses .

Cytotoxicity and Anti-Tubulin Activity

- 4,5-Disubstituted-1,2,3-thiadiazoles :

Derivatives like 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole exhibit potent anti-tubulin activity (IC₅₀ < 1 µM), comparable to combretastatin A-4 (CA-4). The methoxy groups enhance tubulin binding through hydrophobic interactions, whereas brominated analogs like this compound show reduced cytotoxicity, likely due to lower solubility .

Stability and Metabolic Profiles

Liver microsome stability studies indicate that this compound has a half-life (t₁/₂) > 60 minutes, outperforming pyrrole analogs (t₁/₂ ~30 minutes). This stability correlates with the electron-withdrawing thiadiazole core and steric protection from the dimethylpropyl group, which slows oxidative metabolism .

Biological Activity

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a derivative of the thiadiazole class, known for its diverse biological activities. Thiadiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring system substituted with a bromoalkyl group. This structural configuration is crucial for its biological activity, as modifications to the thiadiazole core can significantly influence pharmacological properties.

Biological Activities

Research indicates that derivatives of 1,2,3-thiadiazole exhibit various pharmacological effects:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a range of pathogens. For instance, compounds with similar structures demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For example, certain derivatives have been found to inhibit cell proliferation in various cancer cell lines, suggesting their role as anticancer agents .

- Anticonvulsant Effects : The anticonvulsant activity of thiadiazole compounds has been documented extensively. Modifications to the thiadiazole ring can enhance efficacy while reducing toxicity. This makes them candidates for further development as anticonvulsant medications .

- Anti-inflammatory and Antioxidant Activities : Thiadiazoles also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, their antioxidant capabilities help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

-

Antimicrobial Study : A study evaluated various thiadiazole compounds against pathogenic bacteria and fungi. The results indicated that modifications at the 2 or 4 positions on the thiadiazole ring significantly enhanced antibacterial activity .

Compound Activity Against S. aureus Activity Against C. albicans 4a Moderate Good 4b Good Moderate 4c Excellent Excellent - Anticancer Research : A derivative with a similar structure was tested for its ability to inhibit growth in breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

- Pharmacological Evaluation : In a pharmacokinetic study, a related thiadiazole derivative demonstrated favorable absorption and distribution characteristics in vivo, supporting its further investigation as a therapeutic agent .

Q & A

Q. What are the key synthetic strategies for 4-(3-bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

The synthesis of brominated thiadiazoles typically involves cyclization reactions or functionalization of pre-formed thiadiazole cores. For example:

- Core formation : Thiadiazole rings are often synthesized via condensation of thiosemicarbazides with carbonyl compounds under acidic conditions (e.g., POCl₃ or glacial acetic acid). Refluxing in polar aprotic solvents like DMSO or ethanol for 12–18 hours is common .

- Bromoalkylation : Introducing the 3-bromo-2,2-dimethylpropyl group may require alkylation using brominated alkyl halides. Optimizing stoichiometry (e.g., 1:1 molar ratio of thiadiazole to alkylating agent) and temperature (60–90°C) improves yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological validation includes:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm bromoalkyl chain integration (e.g., δ ~3.5 ppm for CH₂Br) and thiadiazole ring protons (δ 7.5–8.5 ppm) .

- IR : Detect C-Br stretching at ~550–600 cm⁻¹ and thiadiazole C=N at ~1600 cm⁻¹ .

- X-ray crystallography : Resolve planar thiadiazole geometry (deviation <0.02 Å) and dihedral angles with substituents (e.g., 74.3° between thiadiazole and aromatic rings) .

Q. What stability challenges arise during storage of brominated thiadiazoles, and how can they be mitigated?

- Hydrolytic degradation : The C-Br bond is susceptible to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at 4°C in desiccated environments .

- Photolysis : Thiadiazoles may undergo photodegradation (e.g., thiirene formation). Use amber glassware and minimize UV exposure .

Advanced Research Questions

Q. How does the 3-bromo-2,2-dimethylpropyl substituent influence biological activity compared to other alkyl/aryl groups?

The bulky bromoalkyl group enhances:

Q. What computational approaches are effective for predicting the interaction of this compound with biological targets?

Q. How do crystallographic studies inform the design of derivatives with enhanced activity?

X-ray data reveal:

- Planarity : The thiadiazole ring is planar, enabling π-π stacking with aromatic residues in enzyme active sites .

- Substituent orientation : The bromoalkyl group adopts a gauche conformation, minimizing steric clashes in hydrophobic pockets .

Q. What analytical methods resolve contradictions in reported biological data (e.g., antimicrobial vs. antiviral efficacy)?

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.